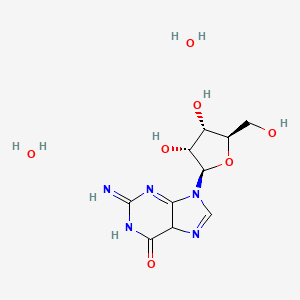![molecular formula C21H26ClNO3 B12310644 2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)
2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[11-[3-(Dimetilamino)propil]-6,11-dihidrobenzocbenzoxepin-2-il]acético; clorhidrato es un compuesto heterocíclico conocido por su estructura compleja y sus aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por su disposición única de grupos benzoxepina y dimetilamino, que contribuyen a sus propiedades químicas y reactividad distintivas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-[11-[3-(Dimetilamino)propil]-6,11-dihidrobenzocbenzoxepin-2-il]acético; clorhidrato generalmente implica múltiples pasos, comenzando con precursores fácilmente disponiblesLos reactivos comunes utilizados en estas reacciones incluyen dimetilamina, ácido acético y varios catalizadores para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se emplean técnicas como reactores de flujo continuo y métodos avanzados de purificación como la cristalización y la cromatografía para lograr la calidad deseada del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-[11-[3-(Dimetilamino)propil]-6,11-dihidrobenzocbenzoxepin-2-il]acético; clorhidrato se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio para producir formas reducidas del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos como las aminas y los alcoholes. Las condiciones de reacción varían según la transformación deseada, a menudo involucrando temperaturas controladas y niveles de pH .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución dan como resultado el reemplazo de grupos funcionales por nucleófilos .
Aplicaciones Científicas De Investigación
El ácido 2-[11-[3-(Dimetilamino)propil]-6,11-dihidrobenzocbenzoxepin-2-il]acético; clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de diversas moléculas complejas y como reactivo en reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las interacciones con enzimas y receptores.
Medicina: La investigación explora sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[11-[3-(Dimetilamino)propil]-6,11-dihidrobenzocbenzoxepin-2-il]acético; clorhidrato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar los mecanismos y vías moleculares exactos involucrados .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido (11-Oxo-6,11-dihidrodibenzo[b,e]oxepin-2-il)acético (Isoxepac): Este compuesto comparte una estructura similar de benzoxepina pero difiere en sus grupos funcionales y reactividad general.
1-(3-Dimetilaminopropil)-3-etilcarbodiimida: Otro compuesto con un grupo dimetilaminopropil, utilizado en diferentes contextos químicos.
Unicidad
El ácido 2-[11-[3-(Dimetilamino)propil]-6,11-dihidrobenzocbenzoxepin-2-il]acético; clorhidrato es único debido a su combinación específica de grupos funcionales y su capacidad para sufrir una variedad de reacciones químicas. Esta versatilidad lo hace valioso en múltiples aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C21H26ClNO3 |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-[11-[3-(dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-7,9-10,12,18H,5,8,11,13-14H2,1-2H3,(H,23,24);1H |
Clave InChI |
NCPHSECCRALANY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)



![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)



